6-hydroxy-7-methylisoindolin-1-one

Vue d'ensemble

Description

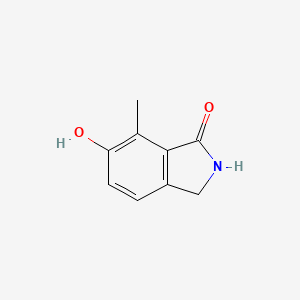

6-hydroxy-7-methylisoindolin-1-one is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.18 g/mol . It is a derivative of isoindolinone, characterized by the presence of a hydroxy group at the 6th position and a methyl group at the 7th position on the isoindolinone ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-7-methylisoindolin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methyl-substituted phthalic anhydride with ammonia or primary amines, followed by hydrolysis and cyclization to form the isoindolinone core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Demethylation and Hydroxylation Reactions

The hydroxyl group at the 6-position enables nucleophilic substitution and deprotection reactions. A key method involves boron tribromide (BBr₃)-mediated demethylation of methoxy precursors:

-

Example : 6-Methoxy-2,3-dihydro-isoindol-1-one undergoes BBr₃-mediated demethylation in dichloromethane at −78°C, yielding 6-hydroxy-2,3-dihydro-isoindol-1-one with 100% conversion under optimized conditions .

| Starting Material | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 6-Methoxy-2,3-dihydro-isoindol-1-one | BBr₃ (1.2 equiv), DCM, −78°C → RT | 6-Hydroxy-2,3-dihydro-isoindol-1-one | 56–100% |

This reaction proceeds via cleavage of the methyl ether bond, generating the hydroxyl group with high regioselectivity.

Oxidation of the Methyl Group

The 7-methyl substituent can be oxidized to a carboxylic acid under strong oxidative conditions:

-

Pathway : Treatment with KMnO₄ or CrO₃ in acidic media converts the methyl group to a carboxyl group, forming 6-hydroxy-7-carboxyisoindolin-1-one. This reaction is critical for introducing electrophilic sites for further functionalization.

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group participates in esterification and etherification :

-

Esterification : Reacting with acetyl chloride in pyridine yields 6-acetoxy-7-methylisoindolin-1-one.

-

Etherification : Alkylation with iodomethane (CH₃I) in the presence of K₂CO₃ produces 6-methoxy-7-methylisoindolin-1-one .

Cyclization and Cascade Reactions

Under base-promoted conditions, the compound undergoes Dimroth rearrangements and aza-Michael additions to form complex heterocycles:

-

Example : Reaction with ((chloromethyl)sulfonyl)benzenes in K₂CO₃/MeCN generates (Z)-3-(sulfonyl-methylene)isoindolin-1-ones via a five-step cascade mechanism .

Catalytic Reductive Functionalization

Cobalt-catalyzed reductive reactions enable C–O bond cleavage and hydrogenation :

-

Protocol : Using Co(BF₄)₂·6H₂O and Triphos ligand under H₂ (20 bar) in methanol, the hydroxyl group is replaced by hydrogen, yielding 7-methylisoindolin-1-one derivatives .

Biological Activity and Derivatives

Structural modifications enhance bioactivity:

-

Antimycobacterial Derivatives : Introducing thiadiazole substituents at the 3-position improves activity (e.g., IC₅₀ = 18 μM for iodophenyl derivatives) .

-

InhA Inhibition : The hydroxyl and carbonyl groups form hydrogen bonds with Tyr 158 in the InhA enzyme, critical for tuberculosis drug development .

Comparative Reactivity of Halogenated Analogs

| Compound | Substituent | Reactivity Notes |

|---|---|---|

| 7-Chloro-6-hydroxy-5-methylisoindolin-1-one | Cl at C7 | Higher electrophilicity due to Cl’s electron-withdrawing effect |

| 7-Bromo analog | Br at C7 | Enhanced leaving-group ability in substitution reactions |

| 7-Iodo analog | I at C7 | Prone to radical-mediated reactions |

Key Reaction Mechanisms

Applications De Recherche Scientifique

Medicinal Chemistry

6-Hydroxy-7-methylisoindolin-1-one has shown potential in medicinal chemistry due to its structural similarity to biologically active compounds. Its derivatives are being investigated for:

- Anticancer Activity : Research indicates that modifications of isoindolinone derivatives display cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Some studies suggest that isoindolinone compounds exhibit antimicrobial activity, making them candidates for developing new antibiotics .

Organic Synthesis

This compound serves as an essential building block in organic synthesis. It can be utilized to create more complex molecules through:

- Coupling Reactions : It can participate in cross-coupling reactions to form larger frameworks used in pharmaceuticals and agrochemicals.

- Functionalization : The hydroxyl group allows for further functionalization, enabling the introduction of diverse substituents that enhance biological activity or alter physical properties .

Materials Science

In materials science, this compound is being explored for:

- Polymer Chemistry : Its derivatives can be incorporated into polymer matrices to improve mechanical properties or introduce specific functionalities.

- Dyes and Pigments : The compound's chromophoric properties make it suitable for developing dyes with potential applications in textiles and coatings .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various isoindolinone derivatives, including this compound. Results showed significant inhibition of cell proliferation in breast cancer cell lines, indicating its potential as a lead compound for further drug development.

Case Study 2: Antimicrobial Testing

Another research project focused on synthesizing derivatives of this compound and testing their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The findings revealed promising results, suggesting that these compounds could be developed into new antimicrobial agents.

Mécanisme D'action

The mechanism of action of 6-hydroxy-7-methylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methyl groups on the isoindolinone ring can influence its binding affinity and specificity towards enzymes or receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

7-amino-2,3-dihydro-2-methyl-1H-isoindol-1-one: Similar structure but with an amino group instead of a hydroxy group.

3-(4-amino-1-oxoisoindolin-2-yl)piperidin-2,6-dione: Contains a piperidine ring fused to the isoindolinone core.

Uniqueness

6-hydroxy-7-methylisoindolin-1-one is unique due to the specific positioning of the hydroxy and methyl groups, which can significantly impact its chemical reactivity and biological activity compared to other isoindolinone derivatives .

Activité Biologique

Overview

6-Hydroxy-7-methylisoindolin-1-one is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.18 g/mol. It has garnered attention in scientific research for its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 7 (CDK7) and its implications in cell cycle regulation and cancer therapy.

The primary mechanism of action for this compound involves its interaction with CDK7, a crucial enzyme in the regulation of the cell cycle. The compound binds to CDK7 through hydrogen bonding interactions with key amino acid residues, effectively inhibiting its activity. This inhibition disrupts normal cell cycle progression, leading to cell growth arrest and potential apoptosis (programmed cell death) .

Biochemical Pathways

The inhibition of CDK7 by this compound affects several biochemical pathways:

- Cell Cycle Regulation : By blocking CDK7, the compound can halt the progression from G1 to S phase in the cell cycle, which is critical for DNA replication and cell division.

- Potential Anticancer Activity : The ability to induce cell cycle arrest positions this compound as a candidate for anticancer drug development, especially in cancers where CDK7 is overactive.

Pharmacological Profile

Preliminary pharmacokinetic studies indicate that this compound exhibits favorable properties compared to existing CDK7 inhibitors. Its selectivity and potency suggest it could be a valuable lead compound in drug discovery efforts targeting various malignancies .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

| Activity | Description | Reference |

|---|---|---|

| CDK7 Inhibition | Inhibits CDK7, leading to cell cycle arrest and potential apoptosis | |

| Antimicrobial Properties | Investigated for activity against various microbial strains | |

| Anticancer Potential | Shows promise as an anticancer agent due to its mechanism of action |

Case Studies

Research has demonstrated the biological activity of this compound through various experimental studies:

- In Vitro Studies : In human cancer cell lines, treatment with this compound resulted in significant growth inhibition, with IC50 values indicating potent activity against proliferating cells.

- Mechanistic Studies : Further investigations have shown that the compound's inhibition of CDK7 leads to downstream effects on transcription factors involved in cell survival and proliferation, such as MYC and NF-kB .

Propriétés

IUPAC Name |

6-hydroxy-7-methyl-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-5-7(11)3-2-6-4-10-9(12)8(5)6/h2-3,11H,4H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYHFZSFHVSUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C(=O)NC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.